Falintolol, (Z)-

Descripción

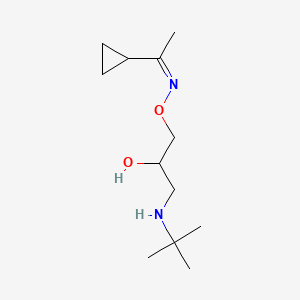

Structure

3D Structure

Propiedades

IUPAC Name |

1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQDIWRBEQWANY-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC(CNC(C)(C)C)O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OCC(CNC(C)(C)C)O)/C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106401-52-9 | |

| Record name | Falintolol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106401529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FALINTOLOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82MXJ61S2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Falintolol, (Z)-" chemical structure and properties

(Z)-Falintolol , a beta-adrenergic receptor antagonist, presents a unique chemical structure characterized by an oxime ether moiety. This technical guide provides a comprehensive overview of its chemical structure, properties, and the current understanding of its mechanism of action, supported by available experimental data.

Chemical Structure and Properties

(Z)-Falintolol, systematically named (Z)-1-(tert-butylamino)-3-{[(1-cyclopropylethylidene)amino]oxy}propan-2-ol , is an organic compound with the molecular formula C₁₂H₂₄N₂O₂.[1] Its structure features a propan-2-ol backbone, a common feature in beta-blockers, substituted with a tert-butylamino group and an oxime ether linked to a cyclopropyl methyl ketone. The "(Z)-" designation specifies the stereochemistry at the carbon-nitrogen double bond of the oxime.

Chemical Structure:

Falintolol exists as a racemic mixture of its syn- and anti-isomers, with the syn-isomer corresponding to the (Z) configuration and the anti-isomer to the (E) configuration. In its synthesized form, it is typically found as a mixture of these geometric isomers, predominantly in an 8:2 ratio of syn- to anti-isomers.[2]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molar Mass | 228.336 g/mol | [3] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 8 |

Mechanism of Action: Beta-Adrenergic Antagonism

(Z)-Falintolol functions as a beta-adrenergic receptor antagonist . Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are activated by catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine). The antagonism of these receptors by beta-blockers leads to the inhibition of downstream signaling pathways, resulting in various physiological effects, primarily on the cardiovascular system.

The canonical signaling pathway initiated by the activation of β-ARs involves the following steps:

-

Ligand Binding: Endogenous catecholamines bind to the β-AR.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.

-

Cellular Response: Activated PKA phosphorylates various intracellular proteins, leading to the physiological response, such as increased heart rate and contractility.

As a beta-adrenergic antagonist, (Z)-Falintolol competitively binds to β-ARs, preventing the binding of endogenous catecholamines and thereby inhibiting this signaling cascade.

Signaling Pathway Diagram

Experimental Protocols

Analytical Determination of Falintolol in Whole Blood

A selective gas chromatographic method with electron-capture detection (GC-ECD) has been developed for the quantification of Falintolol and the resolution of its geometric isomers in whole blood.

Methodology:

-

Sample Preparation:

-

To 0.1 mL of whole blood, add an internal standard (a related oxime ether compound).

-

Perform a solvent extraction under alkaline conditions to separate the unchanged Falintolol and the internal standard from the blood matrix.

-

-

Derivatization:

-

Derivatize the extracted analytes with heptafluorobutyric anhydride. This step enhances the volatility and thermal stability of the compounds for GC analysis and introduces an electron-capturing group for sensitive detection by ECD.

-

-

Gas Chromatography:

-

Column: SE-30 capillary quartz column.

-

Detector: Nickel-63 electron-capture detector (ECD).

-

The method is capable of resolving the syn- and anti-isomers of Falintolol.

-

-

Quantification:

-

Due to comparable chromatographic responses of the syn- and anti-isomers, the sum of the two geometric isomers is used for the quantification of total Falintolol in blood.

-

The method has a lower limit of quantification of 0.05 µg of Falintolol per 0.1 mL of blood.

-

Experimental Workflow Diagram

Pharmacological Studies

Preclinical investigations have explored the therapeutic potential of Falintolol, particularly in the context of glaucoma treatment.

In Vivo Study: Ocular Hypotensive Effects

A study in conscious albino rabbits with alpha-chymotrypsin-induced ocular hypertension demonstrated that topical administration of Falintolol (0.25% and 0.5% solutions) produced a reduction in intraocular pressure (IOP) comparable to that of timolol, a commonly used beta-blocker for glaucoma. Notably, Falintolol exhibited a longer duration of activity compared to timolol.

The study also evaluated the safety profile of topically applied Falintolol, with a focus on potential systemic side effects. The transport rate of Falintolol through the isolated bovine cornea was found to be linear for up to three hours and twice as fast as timolol between three and six hours. The results indicated that Falintolol did not produce significant side effects on pupil size, the cornea, or heart rate when administered topically, suggesting its potential as an effective and safe agent for open-angle glaucoma therapy.

Synthesis

While a detailed, step-by-step protocol for the synthesis of (Z)-Falintolol is not publicly available, the general synthesis of beta-adrenergic blocking oxime ethers involves a two-step process:

-

Formation of the Oxime: Reaction of a suitable ketone (in this case, cyclopropyl methyl ketone) with hydroxylamine to form the corresponding oxime. The reaction conditions can be controlled to favor the formation of the (Z)-isomer.

-

O-Alkylation: The resulting oxime is then O-alkylated with an appropriate epoxide, such as N-(2,3-epoxypropyl)-tert-butylamine, in the presence of a base. This reaction introduces the 2-hydroxy-3-(tert-butylamino)propyl side chain characteristic of many beta-blockers.

Further research and access to primary literature are required to delineate the specific reaction conditions, catalysts, and purification methods used to obtain (Z)-Falintolol with high purity and stereoselectivity.

Conclusion

(Z)-Falintolol is a beta-adrenergic receptor antagonist with a distinct chemical structure containing an oxime ether. Its mechanism of action is consistent with other beta-blockers, involving the competitive inhibition of the beta-adrenergic signaling pathway. While comprehensive data on its physicochemical properties and a detailed synthesis protocol are limited in publicly accessible literature, analytical methods for its determination in biological fluids have been established. Preclinical studies have shown its potential as a topical treatment for glaucoma with a favorable safety profile. Further research is warranted to fully characterize its pharmacological profile and explore its therapeutic applications.

References

(Z)-Falintolol: A Technical Overview of a Beta-Adrenergic Antagonist

CAS Number: 106401-52-9

(Z)-Falintolol is a beta-adrenergic receptor antagonist that has been investigated for its potential therapeutic application in the treatment of glaucoma. This technical guide synthesizes the limited available public information on (Z)-Falintolol, focusing on its chemical identity, mechanism of action, and preclinical findings. Due to the scarcity of in-depth published research, this document provides a high-level overview rather than a comprehensive whitepaper.

Chemical and Physical Properties

| Identifier | Value | Reference |

| CAS Number | 106401-52-9 | [1] |

| Systematic Name | Ethanone, 1-cyclopropyl-, O-(3-((1,1-dimethylethyl)amino)-2-hydroxypropyl)oxime, (Z)- | [1] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 228.33 g/mol | [2] |

Mechanism of Action

(Z)-Falintolol functions as a beta-adrenergic antagonist , commonly known as a beta-blocker. In the context of glaucoma, the therapeutic effect of beta-blockers is achieved by reducing intraocular pressure (IOP). This is primarily accomplished by decreasing the production of aqueous humor in the ciliary body of the eye. The antagonism of beta-adrenergic receptors in the ciliary epithelium leads to a reduction in cyclic adenosine monophosphate (cAMP), which in turn decreases the secretion of aqueous humor.

References

An In-depth Technical Guide to the Synthesis of (Z)-Falintolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falintolol is a β-adrenergic receptor antagonist characterized by the presence of a cyclopropyl group and an oxime ether linkage. The "(Z)-" designation specifies the stereochemistry at the oxime's carbon-nitrogen double bond. This technical guide provides a comprehensive overview of the core synthesis pathway for (Z)-Falintolol, including detailed experimental protocols for key reactions, a summary of quantitative data, and a visual representation of the synthetic workflow. The synthesis is a multi-step process involving the preparation of key intermediates, cyclopropyl methyl ketone oxime and a reactive epoxide, followed by their condensation and subsequent reaction with tert-butylamine.

Core Synthesis Pathway

The synthesis of Falintolol proceeds through a convergent pathway, where two key intermediates are synthesized separately and then combined. The primary steps are:

-

Synthesis of Cyclopropyl Methyl Ketone Oxime: This intermediate provides the characteristic cyclopropyl and oxime moieties of Falintolol.

-

Synthesis of N-(2,3-epoxypropyl)-tert-butylamine: This epoxide is a common building block in the synthesis of many β-blockers, providing the propanolamine side chain.

-

Condensation and Ring Opening: The oxime intermediate is reacted with the epoxide, followed by a ring-opening reaction with tert-butylamine to yield Falintolol.

This pathway allows for the efficient construction of the target molecule. The final mixture of (Z)- and (E)-isomers of Falintolol would require separation, typically by chromatographic methods, to isolate the desired (Z)-isomer.

Synthesis Pathway Diagram

Caption: Synthesis pathway of (Z)-Falintolol.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of (Z)-Falintolol, based on established procedures for analogous oxime ether β-blockers.

Synthesis of Cyclopropyl Methyl Ketone Oxime

Materials:

-

Cyclopropyl methyl ketone

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethanol (95%)

Procedure:

-

A solution of cyclopropyl methyl ketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude oxime.

-

Purification is achieved by distillation or column chromatography to give cyclopropyl methyl ketone oxime as a mixture of (Z) and (E) isomers.

Synthesis of N-(2,3-epoxypropyl)-tert-butylamine

Materials:

-

Epichlorohydrin

-

tert-Butylamine

-

Methanol

Procedure:

-

To a solution of tert-butylamine (2.0 eq) in methanol, cooled to 0°C in an ice bath, epichlorohydrin (1.0 eq) is added dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is evaporated under reduced pressure.

-

The resulting residue is dissolved in an appropriate organic solvent and washed with water to remove any remaining salts.

-

The organic layer is dried, filtered, and concentrated to yield N-(2,3-epoxypropyl)-tert-butylamine.

Synthesis of (Z/E)-Falintolol

Materials:

-

Cyclopropyl methyl ketone oxime (mixture of isomers)

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

N-(2,3-epoxypropyl)-tert-butylamine

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of cyclopropyl methyl ketone oxime (1.0 eq) in anhydrous DMF is added dropwise at 0°C.

-

The mixture is stirred at room temperature for a period to ensure complete formation of the sodium salt of the oxime.

-

A solution of N-(2,3-epoxypropyl)-tert-butylamine (1.0 eq) in anhydrous DMF is then added dropwise to the reaction mixture.

-

The reaction is heated and stirred, with progress monitored by TLC.

-

After the reaction is complete, it is quenched by the careful addition of water.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield a mixture of (Z)- and (E)-Falintolol.

Isolation of (Z)-Falintolol

The separation of the (Z) and (E) isomers of Falintolol is typically achieved using chromatographic techniques.

-

Method: High-Performance Liquid Chromatography (HPLC) or flash column chromatography with a suitable eluent system can be employed to separate the two isomers. The choice of the stationary and mobile phases will be critical for achieving good resolution.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis. These are representative values based on the synthesis of similar compounds and may vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) |

| 1. Oximation | Cyclopropyl methyl ketone oxime | 80-90 |

| 2. Epoxide Formation | N-(2,3-epoxypropyl)-tert-butylamine | 75-85 |

| 3. Condensation and Ring Opening | (Z/E)-Falintolol mixture | 50-65 |

| 4. Isomer Separation | (Z)-Falintolol | Variable |

Logical Relationships in the Synthesis

The synthesis of (Z)-Falintolol is a logical progression of well-established organic reactions. The workflow is designed for efficiency and modularity.

Caption: Logical workflow for the synthesis of (Z)-Falintolol.

Conclusion

The synthesis of (Z)-Falintolol is a feasible process for researchers and drug development professionals with a solid background in organic synthesis. The key challenges lie in the efficient execution of each step and, critically, in the final separation of the desired (Z)-isomer from the (E)-isomer. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this novel β-adrenergic receptor antagonist. Further optimization of reaction conditions and purification methods may be required to achieve high yields and purity on a larger scale.

(Z)-Falintolol for Glaucoma Research: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The primary goal of medical therapy for glaucoma is to lower IOP to prevent further optic nerve damage. Beta-adrenergic antagonists, or beta-blockers, have been a cornerstone of glaucoma treatment for decades. This technical guide provides an in-depth overview of (Z)-Falintolol, a beta-adrenergic antagonist that has been investigated for its potential in the treatment of glaucoma. While research on this specific compound is not extensive, this document consolidates the available preclinical data, outlines its mechanism of action, and provides detailed experimental protocols to aid researchers in the field.

Mechanism of Action: Beta-Adrenergic Blockade in the Eye

(Z)-Falintolol is classified as a beta-adrenergic antagonist.[1] Its primary mechanism of action in reducing intraocular pressure is through the blockade of beta-adrenergic receptors in the ciliary body of the eye. The ciliary body is responsible for the production of aqueous humor, the clear fluid that fills the front part of the eye. The production of aqueous humor is modulated by the sympathetic nervous system, in part through the activation of beta-adrenergic receptors.

By blocking these receptors, (Z)-Falintolol is thought to reduce the rate of aqueous humor production, thereby lowering intraocular pressure. This is a well-established mechanism for beta-blockers used in glaucoma therapy. The majority of beta-adrenergic receptors in the human ciliary body are of the beta-2 subtype.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism in the Ciliary Epithelium

Caption: Beta-adrenergic receptor signaling in the ciliary body and the inhibitory action of Falintolol.

Preclinical Data

The primary source of preclinical data for (Z)-Falintolol comes from a 1987 study published in the Journal of Ocular Pharmacology. The study evaluated the efficacy and safety of topically applied Falintolol in animal models.

Intraocular Pressure Reduction

The study utilized conscious albino rabbits with alpha-chymotrypsin-induced ocular hypertension to assess the IOP-lowering effects of Falintolol. The results were compared to Timolol, a well-established beta-blocker for glaucoma treatment.

| Compound | Concentration | Maximum IOP Reduction | Duration of Action |

| (Z)-Falintolol | 0.25% - 0.5% | Equal to Timolol | Longer than Timolol |

| Timolol | Not Specified | - | - |

| Data from the 1987 study in the Journal of Ocular Pharmacology.[1] |

Corneal Transport

The rate of transport of topically applied (Z)-Falintolol was studied using an isolated bovine cornea model under conditions simulating normal physiology.

| Compound | Time Interval | Rate of Transport |

| (Z)-Falintolol | 0 - 3 hours | Linear |

| (Z)-Falintolol | 3 - 6 hours | Twice as fast as Timolol |

| Timolol | 3 - 6 hours | - |

| Data from the 1987 study in the Journal of Ocular Pharmacology.[1] |

Preclinical Safety

The 1987 study also conducted preclinical investigations into the potential systemic side effects of topical Falintolol application. The key findings indicated that Falintolol did not produce any noteworthy side effects on pupil size, the cornea, or heart rate when administered topically in the animal models.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the 1987 study on (Z)-Falintolol.

Alpha-Chymotrypsin-Induced Ocular Hypertension in Rabbits

This in vivo model is used to induce a state of elevated intraocular pressure to test the efficacy of potential anti-glaucoma agents.

Objective: To create a sustained model of ocular hypertension in rabbits for the evaluation of IOP-lowering drugs.

Materials:

-

Conscious albino rabbits

-

Alpha-chymotrypsin solution

-

Topical anesthetic

-

Tonometer for measuring IOP

-

(Z)-Falintolol solution (0.25% - 0.5%)

-

Timolol solution (for comparison)

-

Vehicle solution (control)

Procedure:

-

Anesthetize the rabbit eye using a topical anesthetic.

-

Induce ocular hypertension by injecting a solution of alpha-chymotrypsin into the posterior chamber of the eye. The enzyme causes zonulysis, leading to obstruction of the trabecular meshwork by zonular fragments and subsequent elevation of IOP.

-

Allow a period for the IOP to stabilize at a hypertensive level.

-

Measure baseline IOP in all rabbits using a calibrated tonometer.

-

Divide the rabbits into treatment groups: (Z)-Falintolol, Timolol, and vehicle control.

-

Administer a single topical dose of the respective solutions to the hypertensive eyes.

-

Measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation to determine the magnitude and duration of IOP reduction.

-

Record and analyze the data to compare the efficacy of (Z)-Falintolol with Timolol and the control.

References

Preclinical Research Findings on (Z)-Falintolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for (Z)-Falintolol, a potential beta-adrenergic receptor antagonist. The data and methodologies presented are based on the seminal study by Conti et al. in Bioorganic & Medicinal Chemistry, 1998.

Quantitative Data Summary

The primary preclinical evaluation of (Z)-Falintolol involved determining its binding affinity for β1- and β2-adrenergic receptors. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The study compared (Z)-Falintolol (referred to as compound 3 in the publication) with other synthesized δ2-isoxazoline derivatives.

| Compound | Stereochemistry | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) |

| (Z)-Falintolol (3) | Racemate | 1330 ± 210 | 188 ± 29 |

| Broxaterol (1) | Racemate | 13.1 ± 1.9 | 1.1 ± 0.2 |

| anti-4d | Racemate | 11.5 ± 1.5 | 1.2 ± 0.1 |

| syn-5d | Racemate | 303 ± 55 | 29.2 ± 3.7 |

Data sourced from Conti P, et al. Bioorganic & Medicinal Chemistry. 1998;6(4):401-8.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical characterization of (Z)-Falintolol.

Radioligand Binding Assays for β1- and β2-Adrenergic Receptors

Objective: To determine the binding affinity of (Z)-Falintolol and related compounds to β1- and β2-adrenergic receptors.

Materials:

-

Receptor Source: Membranes from Chinese hamster ovary (CHO) cells stably expressing either the human β1- or β2-adrenergic receptor.

-

Radioligand: [125I]Iodocyanopindolol (ICYP), a non-selective β-adrenergic receptor antagonist.

-

Non-specific Binding Control: Propranolol (10 µM).

-

Test Compounds: (Z)-Falintolol and other synthesized derivatives.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

-

Incubation Medium: Assay buffer supplemented with 1 mM MgCl2 and 1% bovine serum albumin (BSA).

Procedure:

-

Membrane Preparation: CHO cells expressing the target receptors were harvested and homogenized in ice-cold assay buffer. The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in the incubation medium.

-

Assay Setup: The binding assay was performed in a total volume of 250 µL. Each assay tube contained:

-

50 µL of the membrane suspension.

-

50 µL of [125I]ICYP at a final concentration of approximately 20 pM.

-

50 µL of either incubation buffer (for total binding), 10 µM propranolol (for non-specific binding), or the test compound at various concentrations.

-

-

Incubation: The mixture was incubated at 37°C for 60 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: The incubation was terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters were washed three times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters was quantified using a gamma counter.

-

Data Analysis: Specific binding was calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) values for the test compounds were determined from competition curves by non-linear regression analysis using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of β-adrenergic receptors. As an antagonist, (Z)-Falintolol is expected to block this pathway by preventing the binding of endogenous agonists like epinephrine and norepinephrine.

Methodological & Application

Application Notes and Protocols for (Z)-Falintolol in an Experimental Glaucoma Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Falintolol is a novel beta-adrenergic antagonist investigated for its potential in the treatment of glaucoma. Like other beta-blockers, its primary mechanism of action is the reduction of intraocular pressure (IOP). These application notes provide a comprehensive overview of the experimental model for evaluating (Z)-Falintolol's efficacy, focusing on the alpha-chymotrypsin-induced ocular hypertension model in rabbits. The protocols detailed below are designed to guide researchers in the preclinical assessment of (Z)-Falintolol and similar beta-adrenergic antagonists for glaucoma therapy.

Mechanism of Action

(Z)-Falintolol is a beta-adrenergic antagonist, which means it blocks the action of catecholamines like epinephrine and norepinephrine at beta-adrenergic receptors. In the eye, beta-2 adrenergic receptors are predominantly found in the ciliary body, the structure responsible for producing aqueous humor. By blocking these receptors, (Z)-Falintolol is believed to decrease the production of aqueous humor, thereby lowering intraocular pressure.[1][2]

Signaling Pathway of Beta-Blockers in the Ciliary Body

The following diagram illustrates the signaling pathway by which beta-blockers like (Z)-Falintolol reduce aqueous humor production in the ciliary body.

Caption: Signaling pathway of beta-blocker action in the ciliary body.

Experimental Model: Alpha-Chymotrypsin-Induced Ocular Hypertension in Rabbits

The alpha-chymotrypsin-induced glaucoma model in rabbits is a well-established method for creating sustained ocular hypertension, mimicking the conditions of glaucoma for preclinical drug screening.[3][4] Injection of alpha-chymotrypsin into the posterior chamber of the rabbit eye leads to the enzymatic breakdown of the zonular fibers that support the lens. The resulting debris is thought to obstruct the trabecular meshwork, the primary site of aqueous humor outflow, leading to a durable increase in IOP.[3]

Data Presentation: Efficacy of (Z)-Falintolol

While specific quantitative data for (Z)-Falintolol is limited in publicly available literature, studies have shown its IOP-lowering effect to be comparable to that of timolol, a widely used beta-blocker in glaucoma treatment. The following tables present representative data for timolol in the alpha-chymotrypsin-induced rabbit glaucoma model, which can be considered indicative of the expected performance of (Z)-Falintolol.

Table 1: Dose-Response of Intraocular Pressure (IOP) Reduction

| Concentration of Test Compound | Mean IOP Reduction (%) ± SD |

| Vehicle Control | 2.5 ± 1.8 |

| 0.25% (Z)-Falintolol / Timolol | 22.7 ± 3.5 |

| 0.5% (Z)-Falintolol / Timolol | 28.4 ± 4.1 |

| 1.0% (Z)-Falintolol / Timolol | 31.2 ± 3.9 |

Data are representative and compiled from typical results observed with beta-blockers in this model.

Table 2: Time-Course of IOP Reduction with 0.5% Test Compound

| Time Post-Administration (hours) | Mean IOP Reduction (%) ± SD |

| 1 | 15.8 ± 2.9 |

| 2 | 25.1 ± 3.7 |

| 4 | 28.6 ± 4.3 |

| 6 | 26.3 ± 3.8 |

| 8 | 21.5 ± 3.1 |

| 12 | 17.9 ± 2.5 |

| 24 | 10.2 ± 1.9 |

Data are representative and compiled from typical results observed with beta-blockers in this model.

Table 3: Comparison of Retinal Ganglion Cell (RGC) Density

| Treatment Group | RGC Density (cells/mm²) ± SD | % RGC Loss vs. Naive Control |

| Naive Control | 2500 ± 180 | 0% |

| Glaucoma Model + Vehicle | 1450 ± 210 | 42% |

| Glaucoma Model + 0.5% (Z)-Falintolol | 2100 ± 190 | 16% |

Data are hypothetical but representative of neuroprotective effects seen with effective IOP-lowering agents.

Experimental Protocols

The following are detailed protocols for the induction of the glaucoma model and the evaluation of (Z)-Falintolol's efficacy.

Protocol 1: Induction of Ocular Hypertension with Alpha-Chymotrypsin

Materials:

-

New Zealand White rabbits (2.5-3.0 kg)

-

Ketamine (35 mg/kg) and Xylazine (5 mg/kg) for anesthesia

-

Proparacaine hydrochloride ophthalmic solution (0.5%)

-

Alpha-chymotrypsin solution (150 units in 0.1 ml sterile saline)

-

30-gauge needle and insulin syringe

-

Tonometer (e.g., Tono-Pen)

-

Topical antibiotic ointment

Procedure:

-

Anesthesia and Preparation: Anesthetize the rabbit with an intramuscular injection of ketamine and xylazine. Apply a drop of proparacaine hydrochloride to the cornea of the eye to be injected for topical anesthesia. Gently clean the periocular area with a sterile saline solution.

-

Paracentesis: Create a small paracentesis (a small incision) at the limbus (the border of the cornea and sclera) using a 27-gauge needle.

-

Aqueous Humor Aspiration: Gently insert a 30-gauge needle through the paracentesis into the anterior chamber and aspirate a small amount of aqueous humor (approximately 0.1 ml) to reduce the intraocular pressure.

-

Alpha-Chymotrypsin Injection: Carefully advance the 30-gauge needle connected to the insulin syringe containing the alpha-chymotrypsin solution through the pupil into the posterior chamber. Slowly inject 0.1 ml of the alpha-chymotrypsin solution.

-

Post-Injection Care: Withdraw the needle and apply a topical antibiotic ointment to the eye to prevent infection. Monitor the animal until it has fully recovered from anesthesia.

-

IOP Monitoring: Measure the IOP of both eyes daily for the first week and then weekly to confirm the development of sustained ocular hypertension. A stable elevation of IOP is typically observed within 1-2 weeks and can be maintained for several months.

Protocol 2: Evaluation of (Z)-Falintolol Efficacy

Materials:

-

Glaucomatous rabbits (from Protocol 1)

-

(Z)-Falintolol ophthalmic solution at desired concentrations (e.g., 0.25%, 0.5%, 1.0%)

-

Vehicle control solution

-

Tonometer

-

Calibrated micropipette for topical administration

Procedure:

-

Baseline IOP Measurement: Measure the baseline IOP of both eyes of the glaucomatous rabbits before any treatment.

-

Topical Administration: Administer a single drop (typically 50 µl) of the (Z)-Falintolol solution or vehicle control to the cul-de-sac of one eye. The contralateral eye can serve as a control or receive another treatment.

-

IOP Monitoring (Time-Course): Measure the IOP at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the time-course of the drug's effect.

-

Dose-Response Study: To determine the dose-dependent effect, different groups of animals can be treated with varying concentrations of (Z)-Falintolol.

-

Long-Term Efficacy: For chronic studies, the drug can be administered daily or twice daily for several weeks, with IOP monitored regularly to assess long-term efficacy and potential for tachyphylaxis (diminishing response).

Protocol 3: Assessment of Retinal Ganglion Cell (RGC) Neuroprotection

Materials:

-

Rabbit eyes from all experimental groups (at the end of the study)

-

4% paraformaldehyde in phosphate-buffered saline (PBS) for fixation

-

Cryostat or microtome for sectioning

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Tissue Preparation: At the end of the treatment period, euthanize the animals and enucleate the eyes. Fix the eyes in 4% paraformaldehyde for 24 hours.

-

Retinal Dissection and Sectioning: Dissect the retinas from the eyecups. For whole-mount analysis, make radial cuts to flatten the retina. For cross-sectional analysis, process the tissue for paraffin or frozen sectioning.

-

TUNEL Staining: Perform TUNEL staining on retinal sections or whole mounts according to the manufacturer's protocol. This method detects DNA fragmentation, a hallmark of apoptosis (programmed cell death).

-

RGC Quantification: Under a fluorescence microscope, count the number of TUNEL-positive cells in the ganglion cell layer. RGC density can be calculated by dividing the number of cells by the area of the retina analyzed.

-

Data Analysis: Compare the RGC density between the different treatment groups to assess the neuroprotective effect of (Z)-Falintolol. A significant reduction in the number of TUNEL-positive cells in the (Z)-Falintolol-treated group compared to the vehicle-treated group would indicate a neuroprotective effect.

Experimental Workflow

The following diagram outlines the general experimental workflow for the preclinical evaluation of (Z)-Falintolol.

Caption: Experimental workflow for evaluating (Z)-Falintolol.

Conclusion

The alpha-chymotrypsin-induced ocular hypertension model in rabbits provides a robust platform for the preclinical evaluation of anti-glaucoma drugs like (Z)-Falintolol. The protocols outlined in these application notes offer a systematic approach to assess the IOP-lowering efficacy and potential neuroprotective effects of this novel beta-adrenergic antagonist. The provided data, while representative, underscores the therapeutic potential of (Z)-Falintolol, warranting further investigation to establish its complete pharmacological profile for the treatment of glaucoma.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Experimental alphachymotrypsin glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Experimental alpha-chymotrypsin model of glaucoma in the rabbit: histopathological studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Beta-Blockers in Cell Culture: A Representative Guide Using "Falintolol, (Z)-" as a Model Compound

Disclaimer: No specific information for a compound named "Falintolol, (Z)-" is available in the public scientific literature. The following application notes and protocols are based on established methodologies for other beta-adrenergic receptor antagonists, such as propranolol and atenolol. Researchers must empirically determine the optimal conditions for any new compound, including "Falintolol, (Z)-".

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that block the effects of catecholamines like norepinephrine and epinephrine at beta-adrenergic receptors.[1][2][3] While widely used in cardiovascular medicine, there is growing interest in their potential applications in oncology and other research areas.[1][2] Beta-adrenergic signaling can influence a multitude of cellular processes, including cell proliferation, migration, apoptosis, and inflammation, making beta-blockers valuable tools for in vitro studies. These notes provide a general framework for utilizing a novel beta-blocker, modeled here as "Falintolol, (Z)-", in cell culture experiments.

Mechanism of Action: Beta-Adrenergic Signaling

Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). These pathways can modulate transcription factors and signaling cascades involved in cell survival, growth, and metastasis. Beta-blockers competitively inhibit the binding of catecholamines to these receptors, thereby attenuating these downstream effects.

Below is a diagram illustrating the canonical beta-adrenergic signaling pathway and the inhibitory action of a beta-blocker.

Quantitative Data Summary

The effective concentration of a beta-blocker can vary significantly depending on the specific compound, the cell line, and the experimental endpoint. The following table summarizes reported concentration ranges and IC50 values for commonly studied beta-blockers to provide a starting point for dose-response experiments with a novel compound like "Falintolol, (Z)-".

| Compound | Cell Line(s) | Concentration Range Tested | IC50 / Effective Concentration | Reference |

| Propranolol | Human leukemic T cells (Molt-4, Jurkat), Monocyte (U937) | 0.0004 - 0.4 mM | ≥ 0.2 mM showed significant cytotoxicity | |

| Propranolol | Neonatal mice cardiomyocytes (NMCMs) | 10 - 100 µM | 20 µM promoted proliferation | |

| Propranolol | Non-small cell lung cancer (A549, H1299) | Up to 500 µM | EC50: 119.3 µM (A549), 98.8 µM (H1299) | |

| Propranolol | Breast (MCF7), Colorectal (HT-29), Hepatocellular (HepG2) | 15 - 150 µM (for invasion assays) | IC50 values varied by cell line and incubation time | |

| Atenolol | Breast (MCF7), Colorectal (HT-29), Hepatocellular (HepG2) | 600 - 2400 µM (for invasion assays) | Found to be less cytotoxic than propranolol | |

| Atenolol | Human lymphocytes | In vitro concentration similar to plasma levels | Induced cytogenetic changes |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic or cytostatic effects of "Falintolol, (Z)-" on a chosen cell line.

Workflow Diagram:

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of "Falintolol, (Z)-" in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of "Falintolol, (Z)-" or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Cell Invasion Assay using Boyden Chamber

This protocol assesses the effect of "Falintolol, (Z)-" on the invasive potential of cancer cells.

Methodology:

-

Chamber Preparation: Rehydrate the basement membrane of Boyden chamber inserts (e.g., Matrigel-coated, 8 µm pore size) with serum-free medium for at least 2 hours at 37°C.

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Treatment: Add the desired non-lethal concentration of "Falintolol, (Z)-" (determined from viability assays) or vehicle control to the cell suspension.

-

Assay Setup:

-

Add 500-700 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the companion plate.

-

Seed 200-300 µL of the treated cell suspension into the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C for a period that allows for invasion but not proliferation (e.g., 24-48 hours).

-

Cell Removal: After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the bottom surface of the membrane with methanol and stain with a solution like 0.5% crystal violet.

-

Quantification: Elute the stain and measure absorbance, or count the number of invading cells in several microscopic fields for each membrane. Express the results as a percentage of the control.

Concluding Remarks

The provided protocols and data serve as a foundational guide for the in vitro characterization of a novel beta-blocker such as "Falintolol, (Z)-". It is imperative for researchers to perform comprehensive dose-response and time-course studies to determine the specific activity of the compound in their chosen cellular models. Further experiments, such as Western blotting to probe downstream signaling components (e.g., phosphorylated PKA substrates) or colony formation assays, can provide deeper insights into the compound's mechanism of action.

References

Application Notes and Protocols for the Quantification of (Z)-Falintolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falintolol is a β-adrenergic antagonist characterized by the presence of an oxime function. It exists as a racemic mixture of syn- and anti- geometric isomers. The accurate quantification of Falintolol in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This document provides detailed information on the analytical methods for the quantification of Falintolol, with a primary focus on a validated gas chromatography with electron-capture detection (GC-ECD) method.

Analytical Methods for Falintolol Quantification

Gas Chromatography with Electron-Capture Detection (GC-ECD)

A selective gas chromatographic method has been developed for the resolution of the geometric isomers of Falintolol and its quantification in whole blood.[1] This method involves solvent extraction, derivatization, and subsequent analysis by GC-ECD.

Quantitative Data Summary

The following table summarizes the quantitative performance of the GC-ECD method for the determination of Falintolol in whole blood.[1]

| Parameter | Value |

| Linearity Range | 0.05 to 1 µ g/0.1 mL of blood |

| Limit of Quantification | 0.05 µ g/0.1 mL of blood |

| Isomer Ratio (syn : anti) | Approximately 8:2 |

| Note | The sum of the two geometrical isomers is used for quantification due to comparable chromatographic responses.[1] |

Experimental Protocols

Protocol 1: Quantification of Falintolol in Whole Blood by GC-ECD

This protocol is based on the method described by an article in the Journal of Chromatographic Science.[1]

1. Objective: To quantify the total concentration of Falintolol (sum of syn- and anti-isomers) in rat whole blood samples.

2. Materials and Reagents:

-

Falintolol oxalate standard

-

Internal standard (a related compound)

-

Organic solvent for extraction (e.g., a mixture of heptane and isoamyl alcohol)

-

Alkaline solution (e.g., sodium hydroxide)

-

Derivatizing agent: Heptafluorobutyric anhydride (HFBA)

-

Reconstitution solvent (e.g., ethyl acetate)

-

Nitrogen gas, high purity

-

Whole blood samples

3. Instrumentation:

-

Gas chromatograph equipped with a Nickel-63 electron-capture detector (ECD)

-

SE-30 capillary quartz column

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

4. Sample Preparation and Extraction:

-

Pipette 0.1 mL of whole blood into a centrifuge tube.

-

Add a known amount of the internal standard solution.

-

Alkalinize the sample by adding an appropriate volume of alkaline solution.

-

Add the extraction solvent and vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

5. Derivatization:

-

To the dried extract, add heptafluorobutyric anhydride (HFBA) to derivatize the Falintolol and the internal standard.

-

Incubate the reaction mixture to ensure complete derivatization.

-

Evaporate the excess derivatizing agent under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate).

6. GC-ECD Analysis:

-

Inject an aliquot of the reconstituted sample into the GC-ECD system.

-

Chromatographic Conditions:

-

Column: SE-30 capillary quartz column[1]

-

Detector: Nickel-63 electron-capture detector

-

Note: Specific temperatures for the injector, column, and detector, as well as carrier gas flow rates, should be optimized for the specific instrument and column dimensions.

-

-

Record the chromatogram and identify the peaks corresponding to the derivatized syn- and anti-isomers of Falintolol and the internal standard.

7. Quantification:

-

Prepare a calibration curve by spiking blank blood samples with known concentrations of Falintolol oxalate (ranging from 0.05 to 1 µ g/0.1 mL) and processing them alongside the unknown samples.

-

Calculate the peak area ratio of the sum of the two Falintolol isomer peaks to the internal standard peak for both the standards and the samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of Falintolol.

-

Determine the concentration of Falintolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for GC-ECD Analysis of Falintolol

Caption: Workflow for Falintolol quantification by GC-ECD.

Note: As no specific signaling pathways for (Z)-Falintolol were identified in the initial search, a diagram for this is not included.

References

Application Notes and Protocols for the Study of Beta-Adrenergic Signaling using Falintolol, (Z)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by catecholamines like epinephrine and norepinephrine. They play a crucial role in regulating physiological processes in the cardiovascular, respiratory, and central nervous systems. The signaling cascade initiated by β-AR activation is a key area of study in both basic research and drug development. Falintolol, (Z)- is a β-adrenergic antagonist, a compound that binds to β-ARs and inhibits their activity. As such, it serves as a valuable tool for investigating the physiological and pathological roles of beta-adrenergic signaling.

These application notes provide a framework for utilizing Falintolol, (Z)- to study β-adrenergic signaling. Due to the limited availability of published quantitative data for Falintolol, (Z)-, this document provides detailed protocols for key experiments to enable researchers to determine its pharmacological properties. The tables presented are templates for organizing experimentally derived data.

Beta-Adrenergic Signaling Pathway

The canonical beta-adrenergic signaling pathway involves the activation of a stimulatory G protein (Gs), leading to the production of the second messenger cyclic AMP (cAMP).

Caption: Beta-adrenergic signaling pathway and the inhibitory action of Falintolol, (Z)-.

Pharmacological Characterization of Falintolol, (Z)-

To effectively use Falintolol, (Z)- as a research tool, its binding affinity and functional potency at β-AR subtypes must be determined. The following are templates for presenting such data.

Data Presentation

Table 1: Binding Affinity of Falintolol, (Z)- at Beta-Adrenergic Receptors

| Receptor Subtype | Radioligand | Ki (nM) | n |

| β1 | [³H]-CGP 12177 | Data to be determined | |

| β2 | [³H]-CGP 12177 | Data to be determined | |

| β3 | [³H]-CGP 12177 | Data to be determined | |

| Ki represents the inhibitory constant, a measure of binding affinity. n is the number of independent experiments. |

Table 2: Functional Antagonism of Isoproterenol-Stimulated cAMP Production by Falintolol, (Z)-

| Receptor Subtype | Agonist | IC50 (nM) | n |

| β1 | Isoproterenol | Data to be determined | |

| β2 | Isoproterenol | Data to be determined | |

| β3 | Isoproterenol | Data to be determined | |

| IC50 is the half-maximal inhibitory concentration. n is the number of independent experiments. |

Experimental Protocols

1. Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of Falintolol, (Z)- for β-adrenergic receptors.

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology

-

Materials and Reagents:

-

Cell membranes from cell lines stably expressing human β1, β2, or β3-adrenergic receptors.

-

Radioligand: [³H]-CGP 12177 (a non-selective β-AR antagonist).

-

Falintolol, (Z)-.

-

Non-specific binding control: Propranolol (10 µM).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

-

Procedure:

-

Prepare serial dilutions of Falintolol, (Z)- in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 10 µM propranolol (for non-specific binding) or Falintolol, (Z)- dilution.

-

50 µL of [³H]-CGP 12177 (at a final concentration near its Kd).

-

150 µL of cell membrane suspension (protein concentration to be optimized).

-

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Falintolol, (Z)-.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. cAMP Accumulation Assay

This protocol is to determine the functional potency (IC50) of Falintolol, (Z)- in inhibiting agonist-stimulated cAMP production.

Caption: Experimental workflow for a cAMP accumulation assay.

Methodology

-

Materials and Reagents:

-

Whole cells stably expressing human β1, β2, or β3-adrenergic receptors.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

Falintolol, (Z)-.

-

Agonist: Isoproterenol.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

On the day of the assay, aspirate the culture medium and wash the cells with stimulation buffer.

-

Add stimulation buffer containing varying concentrations of Falintolol, (Z)- to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Add isoproterenol at a final concentration that elicits ~80% of the maximal response (EC80, to be determined in separate agonist dose-response experiments).

-

Incubate for 30 minutes at 37°C.

-

Terminate the stimulation and lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

-

Data Analysis:

-

Normalize the data, setting the response to the agonist alone as 100% and the basal (unstimulated) response as 0%.

-

Plot the percentage of inhibition against the log concentration of Falintolol, (Z)-.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Falintolol, (Z)-, as a β-adrenergic antagonist, is a potential tool for dissecting the roles of β-AR signaling in various physiological and disease models. The protocols outlined above provide a robust framework for determining its binding and functional characteristics. By performing these experiments, researchers can obtain the necessary quantitative data to confidently employ Falintolol, (Z)- in their studies of beta-adrenergic signaling.

Application Notes and Protocols for Efficacy Studies of Falintolol, (Z)-

Introduction

Falintolol, (Z)- is a novel synthetic compound under investigation for its potential as a cardiovascular therapeutic agent. Based on preliminary structural analysis, it is hypothesized to function as a beta-adrenergic receptor antagonist (beta-blocker). These application notes provide a comprehensive experimental framework for characterizing the efficacy of Falintolol, (Z)- from in vitro receptor profiling to in vivo preclinical models. The protocols outlined below are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's therapeutic potential.

1. In Vitro Efficacy Studies

In vitro assays are fundamental to determining the pharmacological profile of Falintolol, (Z)-, including its potency, selectivity, and mechanism of action at beta-adrenergic receptors.[1]

1.1. Radioligand Binding Assays

Radioligand binding assays are crucial for quantifying the affinity of Falintolol, (Z)- for different beta-adrenergic receptor subtypes (β1, β2, and β3).[1]

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Falintolol, (Z)- for human β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human β1 or β2-adrenergic receptors.

-

Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist).

-

Non-specific binding control: 10 µM Propranolol.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Falintolol, (Z)- stock solution.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of Falintolol, (Z)-.

-

In a 96-well plate, incubate a fixed concentration of [³H]-CGP 12177 with cell membranes in the presence of varying concentrations of Falintolol, (Z)- or buffer (for total binding).

-

To determine non-specific binding, incubate the radioligand and membranes with an excess of Propranolol.

-

Incubate the plates at room temperature for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Falintolol, (Z)- concentration.

-

Determine the IC50 value (the concentration of Falintolol, (Z)- that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

1.2. Functional Assays

Functional assays are essential to determine whether Falintolol, (Z)- acts as an antagonist, partial agonist, or inverse agonist at beta-adrenergic receptors. A common method is to measure the downstream signaling molecule, cyclic AMP (cAMP).

Protocol 2: cAMP Accumulation Assay

Objective: To assess the functional antagonist potency (IC50) of Falintolol, (Z)- at β1 and β2-adrenergic receptors.

Materials:

-

HEK293 or CHO cells expressing human β1 or β2-adrenergic receptors.

-

Isoprenaline (a non-selective β-agonist).

-

Falintolol, (Z)- stock solution.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX).

Procedure:

-

Seed cells in 96-well plates and grow to confluence.

-

Pre-treat the cells with varying concentrations of Falintolol, (Z)- for 15-30 minutes in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of Isoprenaline (typically the EC80 concentration) for 15-30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit.

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the Falintolol, (Z)- concentration.

-

Determine the IC50 value, which is the concentration of Falintolol, (Z)- that inhibits 50% of the Isoprenaline-induced cAMP production.

Data Presentation: In Vitro Efficacy of Falintolol, (Z)-

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor |

| Binding Affinity (Ki, nM) | Hypothetical Value: 5.2 | Hypothetical Value: 150.8 |

| Functional Antagonism (IC50, nM) | Hypothetical Value: 12.5 | Hypothetical Value: 350.2 |

2. In Vivo Efficacy Studies

In vivo studies are critical for evaluating the physiological effects of Falintolol, (Z)- in a whole-organism context. Rodent models are commonly used for initial in vivo efficacy testing of cardiovascular drugs.[2][3]

2.1. Animal Models

A variety of animal models can be used to assess the efficacy of beta-blockers, including models of hypertension, heart failure, and myocardial infarction.

2.2. Protocol for Hypertension Model

One of the primary therapeutic indications for beta-blockers is hypertension.

Protocol 3: Efficacy of Falintolol, (Z)- in a Spontaneously Hypertensive Rat (SHR) Model

Objective: To evaluate the antihypertensive effects of Falintolol, (Z)- in a genetic model of hypertension.

Animals:

-

Spontaneously Hypertensive Rats (SHRs).

-

Normotensive Wistar-Kyoto (WKY) rats (as controls).

Procedure:

-

Acclimatize the animals for at least one week.

-

Measure baseline blood pressure and heart rate using a non-invasive tail-cuff method.

-

Divide the SHRs into vehicle control and Falintolol, (Z)- treatment groups. Include a group of WKY rats as a normotensive control.

-

Administer Falintolol, (Z)- or vehicle orally once daily for a specified period (e.g., 4 weeks).

-

Monitor blood pressure and heart rate at regular intervals throughout the study.

-

At the end of the study, collect blood samples for pharmacokinetic analysis and tissues for histological examination.

Data Analysis:

-

Compare the changes in systolic and diastolic blood pressure and heart rate between the treatment and vehicle groups over time.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

Data Presentation: In Vivo Antihypertensive Efficacy of Falintolol, (Z)- in SHRs

| Parameter | Vehicle Control (SHR) | Falintolol, (Z)- (10 mg/kg, SHR) | Normotensive Control (WKY) |

| Baseline Systolic BP (mmHg) | Hypothetical Value: 185 ± 5 | Hypothetical Value: 183 ± 6 | Hypothetical Value: 120 ± 4 |

| Week 4 Systolic BP (mmHg) | Hypothetical Value: 190 ± 7 | Hypothetical Value: 155 ± 5 | Hypothetical Value: 122 ± 3 |

| Baseline Heart Rate (bpm) | Hypothetical Value: 350 ± 10 | Hypothetical Value: 348 ± 12 | Hypothetical Value: 280 ± 8 |

| Week 4 Heart Rate (bpm) | Hypothetical Value: 355 ± 11 | Hypothetical Value: 310 ± 9 | Hypothetical Value: 285 ± 7 |

| *p < 0.05 compared to vehicle control |

3. Signaling Pathway and Workflow Diagrams

Signaling Pathway

Beta-blockers exert their effects by antagonizing the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

References

Troubleshooting & Optimization

Technical Support Center: Falintolol, (Z)- Degradation and Stability Testing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Falintolol, (Z)-. The information provided is based on established principles of pharmaceutical stability testing and data from structurally related beta-blockers.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability profile of Falintolol, (Z)- under stress conditions?

A1: While specific degradation data for Falintolol, (Z)- is not extensively published, based on studies of other beta-blockers like bisoprolol, it is anticipated to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.[1][2][3] It is expected to be relatively stable under thermal stress.[1]

Q2: What are the likely degradation pathways for Falintolol, (Z)-?

A2: The chemical structure of Falintolol, (Z)-, which includes an oxime, ether, and a secondary amine functional group, suggests potential degradation pathways. Hydrolysis of the ether linkage and oxidation of the secondary amine are plausible routes. The oxime group may also be susceptible to hydrolysis. These pathways are common for many beta-blockers.

Q3: What analytical techniques are recommended for stability-indicating assays of Falintolol, (Z)-?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the standard approach. Coupling with UV detection is common for quantification, and mass spectrometry (MS) is invaluable for the identification and characterization of degradation products. A C18 column is often used for separation.

Q4: What are the typical acceptance criteria for a stability-indicating method?

A4: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process impurities or excipients. The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Q5: How should I design a forced degradation study for Falintolol, (Z)-?

A5: A forced degradation study should expose Falintolol, (Z)- to various stress conditions to achieve a target degradation of 5-20%. This typically includes acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress. The goal is to generate and identify potential degradation products that could form under normal storage conditions.

Troubleshooting Guide

| Issue | Possible Cause(s) | Troubleshooting Steps |

| No degradation observed under stress conditions. | - Insufficient stress applied (concentration of stressor, temperature, or duration).- High intrinsic stability of the molecule. | - Increase the concentration of the acid, base, or oxidizing agent.- Increase the temperature for hydrolytic and thermal stress.- Extend the duration of exposure to the stress condition. |

| Complete degradation of Falintolol, (Z)-. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Lower the temperature.- Decrease the exposure time. |

| Poor peak shape or resolution in HPLC/UPLC. | - Inappropriate mobile phase composition or pH.- Column degradation.- Co-elution of degradants with the parent drug. | - Optimize the mobile phase (e.g., adjust organic solvent ratio, pH, or buffer concentration).- Use a new column or a different stationary phase.- Adjust the gradient profile to improve separation. |

| Inconsistent or non-reproducible results. | - Instability of degradation products.- Variability in experimental conditions.- Issues with sample preparation. | - Analyze samples immediately after degradation.- Ensure precise control of temperature, pH, and light exposure.- Validate the sample preparation procedure for consistency. |

| Difficulty in identifying degradation products by MS. | - Low abundance of the degradant.- Complex fragmentation pattern.- Co-elution with other components. | - Concentrate the sample before MS analysis.- Perform MS/MS experiments to obtain fragmentation data.- Improve chromatographic separation to isolate the degradant peak. |

Experimental Protocols

Forced Degradation Studies

The following are general protocols for subjecting Falintolol, (Z)- to forced degradation. The conditions should be adjusted to achieve the target degradation of 5-20%.

1. Acid Hydrolysis:

-

Protocol: Dissolve Falintolol, (Z)- in a suitable solvent and add 1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2 to 8 hours). After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M sodium hydroxide. Dilute to a suitable concentration for analysis.

2. Alkaline Hydrolysis:

-

Protocol: Dissolve Falintolol, (Z)- in a suitable solvent and add 1 M sodium hydroxide. Heat the solution at 60-80°C for a specified period (e.g., 2 to 8 hours). After incubation, cool the solution and neutralize it with 1 M hydrochloric acid. Dilute to a suitable concentration for analysis.

3. Oxidative Degradation:

-

Protocol: Dissolve Falintolol, (Z)- in a suitable solvent and add 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 to 48 hours), protected from light. Dilute to a suitable concentration for analysis.

4. Photolytic Degradation:

-

Protocol: Expose a solution of Falintolol, (Z)- and the solid drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

5. Thermal Degradation:

-

Protocol: Expose the solid Falintolol, (Z)- to dry heat in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 5 hours). Also, subject a solution of the drug to thermal stress. After exposure, dissolve the solid sample or dilute the solution for analysis.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on Falintolol, (Z)-, based on typical results for beta-blockers.

| Stress Condition | Conditions | Assay of Falintolol, (Z)- (%) | Number of Degradation Products | Major Degradation Product (Hypothetical RRT) |

| Acid Hydrolysis | 1 M HCl, 80°C, 6h | 85.2 | 2 | 0.78 |

| Alkaline Hydrolysis | 1 M NaOH, 80°C, 4h | 89.5 | 3 | 0.85, 1.12 |

| Oxidative Degradation | 10% H₂O₂, RT, 24h | 90.1 | 2 | 1.08 |

| Photolytic Degradation | ICH Q1B | 92.7 | 1 | 0.95 |

| Thermal Degradation | 105°C, 5h | 98.5 | 0 | - |

Visualizations

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies of Falintolol, (Z)-.

Hypothetical Degradation Pathway of Falintolol, (Z)-

References

Technical Support Center: Falintolol, (Z)- Cell-Based Assays

Welcome to the technical support center for Falintolol, (Z)-. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers using Falintolol, (Z)- in cell-based assays.

Compound Profile: Falintolol, (Z)-

-

Mechanism of Action: Falintolol, (Z)- is a high-affinity, selective antagonist of the β2-adrenergic receptor (β2-AR). The β2-AR is a G-protein-coupled receptor (GPCR) that primarily couples to the stimulatory G-protein (Gs).[1][2][3] Activation of the Gs pathway leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] By blocking this receptor, Falintolol, (Z)- effectively inhibits agonist-induced increases in intracellular cAMP.

-

Primary Application: Studying the physiological roles of the β2-AR pathway and screening for potential therapeutic agents targeting this pathway.

-

Key Assays: Competitive cAMP assays, cell viability assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Unexpected IC50 Value in cAMP Assay

Question: We performed a competitive cAMP assay to determine the potency of Falintolol, (Z)-, but our calculated IC50 value is significantly higher (or lower) than the expected range. What could be the cause?

Answer: An unexpected IC50 value can stem from several factors related to assay conditions and cell health. Here is a systematic approach to troubleshooting this issue.

Possible Causes and Solutions:

-

Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate cAMP production is critical. For antagonist assays, an agonist concentration at or near its EC80 (the concentration that elicits 80% of its maximal response) is typically recommended.

-

Solution: Perform a full dose-response curve for your agonist to accurately determine its EC50 and EC80 values in your specific cell system. Use this empirically determined EC80 concentration in your Falintolol, (Z)- competition assay.

-

-

Incorrect Incubation Times: Both the antagonist pre-incubation time and the agonist stimulation time can affect the outcome.

-

Solution: Optimize incubation times. A typical antagonist pre-incubation is 15-30 minutes, followed by an agonist stimulation of 30-60 minutes. A time-course experiment for agonist stimulation can identify the peak of cAMP production.

-

-

Cell Passage Number and Health: Cells can exhibit phenotypic drift at high passage numbers, leading to changes in receptor expression and signaling capacity.

-

Solution: Use cells from a consistent and low-passage number stock. Always ensure high cell viability (>95%) before starting an experiment. Create and use a master and working cell bank system to maintain consistency.

-

-

Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, which can dampen the assay signal.

-

Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation. The optimal concentration should be determined, but 100-500 µM is a common starting range.

-

Issue 2: High Variability Between Replicate Wells

Question: My data shows large error bars due to high well-to-well variability. How can I improve the precision of my assay?

Answer: High variability can obscure real biological effects and is often caused by technical inconsistencies during the assay setup.

Possible Causes and Solutions:

-

Inconsistent Cell Seeding: An uneven distribution of cells is a primary source of variability.

-

Solution: Ensure the cell suspension is homogeneous by gently mixing before and during plating. Let the plate rest at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell settling.

-

-

Pipetting Errors: Inaccurate or inconsistent pipetting introduces significant error.

-

Solution: Ensure pipettes are regularly calibrated. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips. For viscous solutions, consider using reverse pipetting techniques.

-

-

Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation and temperature gradients, which can alter cell growth and reagent concentrations.

-

Solution: Avoid using the outer rows and columns for experimental samples. Instead, fill these wells with sterile PBS or media to act as a humidity barrier.

-

-

Temperature Gradients: Uneven temperature across the plate during incubation can affect reaction rates.

-

Solution: Ensure plates are equilibrated to the correct temperature before adding reagents and that the incubator provides uniform heating.

-

Issue 3: Falintolol, (Z)- Appears Cytotoxic

Question: At higher concentrations, Falintolol, (Z)- seems to be causing cell death, which could confound the results of our signaling assay. How can we confirm and account for this?

Answer: It is crucial to distinguish between a specific pharmacological effect and a non-specific cytotoxic effect. Running a separate cell viability assay is the best way to assess this.